molecular formula C16H18N2O3 B11262288 Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate

Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate

Cat. No.: B11262288
M. Wt: 286.33 g/mol
InChI Key: GKGVBBYUDFAVLW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate is an organic compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group. The methoxyphenylmethyl group is then introduced through a substitution reaction. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .

Scientific Research Applications

Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-[[(3-methoxyphenyl)methyl]amino]benzoate is unique due to the presence of both amino and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

methyl 3-amino-4-[(3-methoxyphenyl)methylamino]benzoate

InChI

InChI=1S/C16H18N2O3/c1-20-13-5-3-4-11(8-13)10-18-15-7-6-12(9-14(15)17)16(19)21-2/h3-9,18H,10,17H2,1-2H3

InChI Key

GKGVBBYUDFAVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C=C(C=C2)C(=O)OC)N

Origin of Product

United States

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